

# In-Depth Technical Guide: *cis*-3-Hexenyl Pyruvate (CAS Number: 68133-76-6)

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## Compound of Interest

Compound Name: *cis*-3-Hexenyl pyruvate

Cat. No.: B1588155

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## Abstract

***cis*-3-Hexenyl pyruvate**, with CAS number 68133-76-6, is an organic compound classified as an alpha-keto acid ester.[1] It is primarily recognized for its role as a flavoring and fragrance agent, imparting a characteristic green, spicy, and somewhat caramellic aroma.[2][3] Naturally occurring in celery, this compound is of interest to the food and fragrance industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthesis protocol, analytical methodologies, and a summary of its known safety and toxicological profile. Notably, there is a significant lack of publicly available data regarding its specific biological activity, mechanism of action, and potential applications in drug development. This document aims to consolidate the existing knowledge and provide a framework for future research.

## Chemical and Physical Properties

***cis*-3-Hexenyl pyruvate** is a colorless to pale yellow liquid.[4] Its primary utility stems from its distinct organoleptic properties.[5] A summary of its key chemical and physical data is presented in Table 1.

Table 1: Chemical and Physical Properties of ***cis*-3-Hexenyl Pyruvate**

Property	Value	Reference(s)
CAS Number	68133-76-6	[2][6][7]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>3</sub>	[6][7]
Molecular Weight	170.21 g/mol	[6][8]
IUPAC Name	(3Z)-hex-3-en-1-yl 2-oxopropanoate	[1]
Synonyms	Pyruvic Acid cis-3-Hexenyl Ester, (Z)-3-Hexenyl pyruvate	[6][7]
Appearance	Colorless to pale yellow clear liquid	[4]
Odor	Green, spicy, caramellic, oily, with fruity and vegetative nuances	[2][6]
Boiling Point	75.0 - 77.0 °C @ 5.00 mm Hg	[1]
Specific Gravity	0.982 - 0.990 @ 25.0 °C	[6]
Refractive Index	1.437 - 1.445 @ 20.0 °C	[6]
Solubility	Insoluble in water; soluble in ethanol and fats	

## Synthesis

A detailed, peer-reviewed synthesis protocol for **cis-3-Hexenyl pyruvate** is not readily available in the literature. However, based on the principles of Fischer-Speier esterification, a plausible and robust synthetic route involves the acid-catalyzed reaction of cis-3-hexen-1-ol with pyruvic acid.[9][10][11]

## Proposed Experimental Protocol for Synthesis

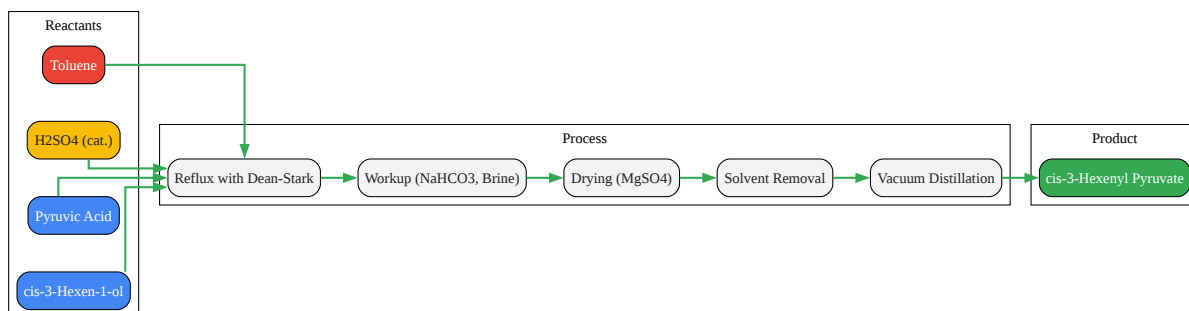
Reaction: Fischer-Speier Esterification

Reactants:

- cis-3-Hexen-1-ol
- Pyruvic acid
- Concentrated sulfuric acid (catalyst)
- Toluene (solvent for azeotropic removal of water)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of cis-3-hexen-1-ol and pyruvic acid in toluene.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution. Caution: CO<sub>2</sub> evolution.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the crude **cis-3-Hexenyl pyruvate** by vacuum distillation to yield the final product.<sup>[12]</sup>  
<sup>[13]</sup>



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Proposed synthesis workflow for **cis-3-Hexenyl pyruvate**.

## Analytical Methods

The purity and identity of synthesized **cis-3-Hexenyl pyruvate** should be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for separating and identifying volatile compounds like esters.<sup>[14][15]</sup> Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.

## Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

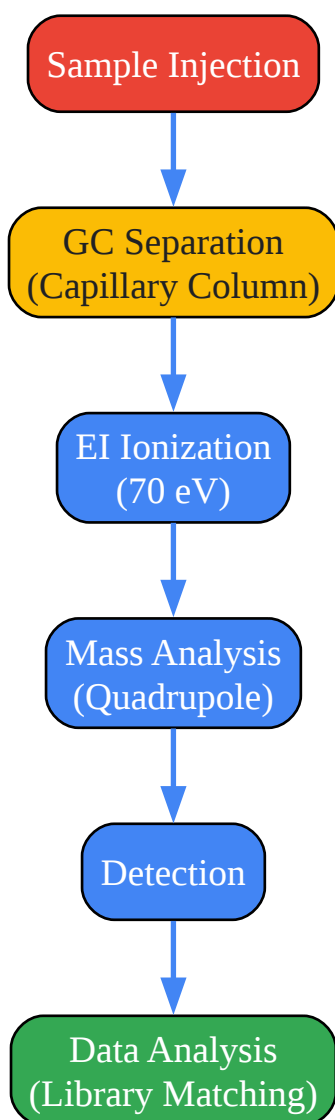
- Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole).

#### Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
- Carrier Gas: Helium or Hydrogen.
- Injection Mode: Split/splitless, with a typical split ratio of 100:1.
- Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase to 250 °C at a rate of 10 °C/minute.
  - Final hold: 5 minutes at 250 °C.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-350.
  - Ion Source Temperature: 230 °C.
  - Interface Temperature: 250 °C.

#### Data Analysis:

- Identification can be achieved by comparing the obtained mass spectrum with reference libraries such as NIST or Wiley.[\[16\]](#)



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General workflow for GC-MS analysis.

## Spectroscopic Data

While full, interpreted spectra for **cis-3-Hexenyl pyruvate** are not widely published, expected characteristic signals can be inferred from its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **cis-3-Hexenyl Pyruvate**

Technique	Expected Characteristic Signals
$^1\text{H}$ NMR	Signals corresponding to ethyl group protons, vinylic protons of the cis-double bond, allylic and methylene protons, and the methyl group adjacent to the ketone.
$^{13}\text{C}$ NMR	Resonances for the ester carbonyl, keto carbonyl, vinylic carbons, and aliphatic carbons.
FTIR ( $\text{cm}^{-1}$ )	Strong C=O stretching vibrations for the ester and ketone groups (typically around 1720-1750 $\text{cm}^{-1}$ ), C-O stretching (around 1000-1300 $\text{cm}^{-1}$ ), and C=C stretching. <a href="#">[7]</a> <a href="#">[17]</a>

## Biological Activity and Drug Development Potential

Currently, there is a significant lack of published research on the specific biological activities of **cis-3-Hexenyl pyruvate** beyond its role as a flavor and fragrance compound. Searches in biomedical and pharmacological databases did not yield studies on its mechanism of action, involvement in signaling pathways, or potential therapeutic applications.

While the pyruvate moiety is a key endogenous metabolite with known anti-inflammatory and antioxidant properties, these characteristics cannot be directly extrapolated to its esterified form without experimental validation.[\[18\]](#)[\[19\]](#) Some pyruvate esters, such as ethyl pyruvate, have been investigated for pharmacological effects distinct from pyruvate itself, but similar research on **cis-3-Hexenyl pyruvate** has not been reported.[\[8\]](#)

Given the absence of data, **cis-3-Hexenyl pyruvate** is not currently considered a candidate for drug development. Its primary relevance to the pharmaceutical industry may be as an excipient in topical or oral formulations where a specific flavor or fragrance is desired, subject to regulatory approval.

## Safety and Toxicology

**cis-3-Hexenyl pyruvate** is regulated as a flavoring substance. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

General toxicological information for esters used as flavoring agents suggests they are typically of low to moderate toxicity.[2] The primary safety considerations for handling the pure substance in a laboratory setting would be related to the reactivity of the pyruvic acid precursor, which is corrosive.[1][20] Standard personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area are recommended.

## Conclusion

**cis-3-Hexenyl pyruvate** (CAS 68133-76-6) is a well-characterized flavor and fragrance compound with established physical and chemical properties. While detailed experimental protocols for its synthesis and analysis are not explicitly published, they can be reliably inferred from standard organic chemistry principles. The most significant gap in the current knowledge base is the near-complete absence of data regarding its biological activity and potential for therapeutic applications. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research could focus on screening for biological activity, investigating its metabolic fate, and exploring whether the known properties of the pyruvate anion are conferred by this ester form. Until such studies are conducted, its application will likely remain confined to the flavor and fragrance industries.

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